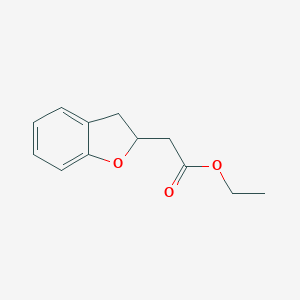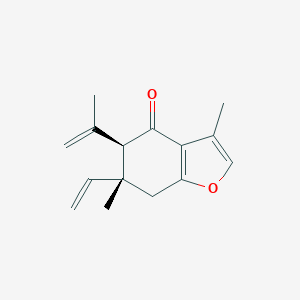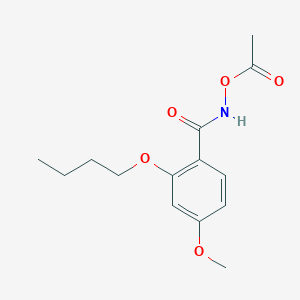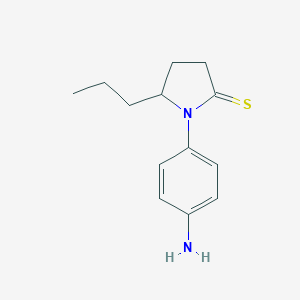
Aspartyl-seryl-aspartyl-glycyl-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartyl-seryl-aspartyl-glycyl-lysine (ASDGLK) is a peptide sequence that has been extensively studied for its potential applications in various fields of research. This peptide sequence is composed of five amino acids, namely aspartic acid, serine, glycine, lysine, and aspartic acid. The unique composition of ASDGLK makes it an interesting molecule to study, as it has been shown to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Aspartyl-seryl-aspartyl-glycyl-lysine is not fully understood. However, it has been shown to interact with integrins, which are transmembrane receptors that play a crucial role in cell adhesion and signaling. This compound has been shown to inhibit integrin-mediated cell adhesion and migration. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been shown to modulate the immune response by regulating the production of cytokines. This compound has also been shown to have anti-inflammatory effects. Furthermore, this compound has been shown to promote the differentiation of osteoblasts, which are cells responsible for bone formation.
Advantages and Limitations for Lab Experiments
One of the advantages of using Aspartyl-seryl-aspartyl-glycyl-lysine in lab experiments is its stability. This compound is a stable peptide sequence that can be easily synthesized and purified. Additionally, this compound can be easily conjugated to various drugs and used as a carrier to target specific cells or tissues. However, one of the limitations of using this compound in lab experiments is its cost. The synthesis and purification of this compound can be expensive, which may limit its use in some research applications.
Future Directions
There are several future directions for the study of Aspartyl-seryl-aspartyl-glycyl-lysine. One direction is the development of this compound-based drug delivery systems for targeted therapy. Another direction is the study of the mechanism of action of this compound and its interaction with integrins. Additionally, the study of the potential use of this compound in tissue engineering and regenerative medicine is an exciting area of research. Finally, the development of more cost-effective methods for the synthesis and purification of this compound would make it more accessible for researchers to study.
Synthesis Methods
Aspartyl-seryl-aspartyl-glycyl-lysine can be synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves building a peptide chain one amino acid at a time, starting from the C-terminus. The synthesis of this compound involves the coupling of the aspartic acid, serine, glycine, lysine, and aspartic acid residues in the correct order. Once the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Aspartyl-seryl-aspartyl-glycyl-lysine has been studied for its potential applications in various fields of research. One of the most promising applications of this compound is in drug delivery systems. This compound can be conjugated to various drugs and used as a carrier to target specific cells or tissues. This compound has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been studied for its potential use in tissue engineering and regenerative medicine.
properties
CAS RN |
125464-46-2 |
|---|---|
Molecular Formula |
C19H32N6O11 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H32N6O11/c20-4-2-1-3-10(19(35)36)23-13(27)7-22-17(33)11(6-15(30)31)24-18(34)12(8-26)25-16(32)9(21)5-14(28)29/h9-12,26H,1-8,20-21H2,(H,22,33)(H,23,27)(H,24,34)(H,25,32)(H,28,29)(H,30,31)(H,35,36)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
YTXBJGMYOPYBAT-BJDJZHNGSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Other CAS RN |
125464-46-2 |
sequence |
DSDGK |
synonyms |
Asp-Ser-Asp-Gly-Lys aspartyl-seryl-aspartyl-glycyl-lysine DSDGK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)

